molecular formula C5H5Cl3N4 B7467165 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine

2,3,5-Trichloro-6-hydrazinylpyridin-4-amine

Cat. No. B7467165
M. Wt: 227.5 g/mol
InChI Key: CTWTWTAESWKWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Trichloro-6-hydrazinylpyridin-4-amine, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It is known to inhibit the activity of Janus kinases (JAKs), which are enzymes that play a crucial role in the signaling pathways involved in inflammation and immune response.

Mechanism of Action

2,3,5-Trichloro-6-hydrazinylpyridin-4-amine inhibits the activity of JAKs by binding to their active sites and preventing them from phosphorylating their downstream targets. This leads to a reduction in the activation of signal transducer and activator of transcription (STAT) proteins, which are involved in the regulation of cell growth, differentiation, and survival. By inhibiting JAK activity, this compound can disrupt the signaling pathways involved in inflammation and immune response, as well as the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can inhibit the growth and survival of cancer cells, induce apoptosis (programmed cell death), and reduce the activation of inflammatory cells. This compound has also been shown to reduce the production of cytokines, which are involved in the regulation of immune response and inflammation. In addition, this compound can affect the expression of genes involved in cell growth, differentiation, and survival.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine in lab experiments is its specificity for JAKs, which allows researchers to study the role of these enzymes in various biological processes. This compound is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of using this compound is that it may not be effective in all cell types or under all experimental conditions. In addition, the use of this compound may have unintended effects on other signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine. One area of interest is the development of more potent and selective JAK inhibitors, which may have greater therapeutic potential for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the role of JAKs in the regulation of immune response and the development of autoimmune diseases. Finally, further research is needed to understand the complex signaling pathways involved in cancer growth and survival, and to identify new targets for therapeutic intervention.

Synthesis Methods

2,3,5-Trichloro-6-hydrazinylpyridin-4-amine can be synthesized using a variety of methods, including the reaction of 2,3,5-trichloropyridine with hydrazine hydrate in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then treated with sodium hydroxide to form this compound. Other methods include the reaction of 2,3,5-trichloropyridine with hydrazine sulfate, or the reaction of 4-amino-2,3,5-trichloropyridine with hydrazine hydrate.

Scientific Research Applications

2,3,5-Trichloro-6-hydrazinylpyridin-4-amine has been used in a wide range of scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been used to study the role of JAKs in inflammation and immune response, and to investigate the signaling pathways involved in these processes.

properties

IUPAC Name

2,3,5-trichloro-6-hydrazinylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl3N4/c6-1-3(9)2(7)5(12-10)11-4(1)8/h10H2,(H3,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWTWTAESWKWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)NN)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.